molecular formula C13H10ClN3OS B12118187 Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- CAS No. 327062-17-9

Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-

Cat. No.: B12118187
CAS No.: 327062-17-9
M. Wt: 291.76 g/mol
InChI Key: BNINHSVOIVKBIM-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is a complex organic compound that features a thiazole ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-chlorophenyl)-: Similar structure but lacks the thiazole and cyano groups.

    Acetamide, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in a different position.

    2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains a dimethoxyphenyl group instead of the thiazole and cyano groups.

Uniqueness

Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is unique due to the presence of the thiazole ring and cyano group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

327062-17-9

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide

InChI

InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)7-11-8-16-13(19-11)17-12(18)4-5-15/h1-3,6,8H,4,7H2,(H,16,17,18)

InChI Key

BNINHSVOIVKBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CC#N

Origin of Product

United States

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